3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine
Description
Properties
IUPAC Name |
3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4/c1-14-2-7-17(20-19-14)22-12-10-21(11-13-22)9-8-15-3-5-16(18)6-4-15/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJUBMVBIZXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methylpyridazine-3(2H)-one
The pyridazine ring is constructed via cyclocondensation of 2,5-diketones with hydrazine. For example, heating 3-oxopentanedioic acid with hydrazine hydrate in ethanol at reflux yields 6-methylpyridazine-3(2H)-one. Alternative precursors, such as ethyl acetoacetate and malononitrile , have been used in microwave-assisted cyclization to improve reaction efficiency (70–85% yield).
Conversion to 3-Chloro-6-methylpyridazine
Chlorination of the ketone group is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h), yielding 3-chloro-6-methylpyridazine in 90% purity. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction by stabilizing the intermediate oxonium ion.
Piperazine Side-Chain Synthesis
Alkylation of Piperazine with 2-(4-Bromophenyl)ethyl Bromide
Piperazine is alkylated using 2-(4-bromophenyl)ethyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base and dimethylformamide (DMF) as the solvent (60°C, 12 h). Mono-alkylation is favored by maintaining a 1:1 molar ratio, achieving 65–75% yield of 1-(2-(4-bromophenyl)ethyl)piperazine. Excess alkylating agent leads to bis-alkylation, necessitating careful stoichiometric control.
Purification via Crystallization
The crude product is purified by recrystallization from ethyl acetate/hexane (1:3), yielding white crystals with >99% HPLC purity.
Coupling Strategies for Final Compound Assembly
Nucleophilic Aromatic Substitution (Method A)
3-Chloro-6-methylpyridazine reacts with 1-(2-(4-bromophenyl)ethyl)piperazine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base (room temperature, 6 h). The reaction proceeds via an SNAr mechanism, with yields of 60–70%.
Reaction Conditions Table
Buchwald–Hartwig Amination (Method B)
A palladium-catalyzed coupling between 3-chloro-6-methylpyridazine and 1-(2-(4-bromophenyl)ethyl)piperazine employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene (100°C, 12 h). This method achieves higher yields (80–85%) but requires rigorous exclusion of moisture and oxygen.
Catalytic System Optimization
Convergent Synthesis via Suzuki–Miyaura Coupling (Method C)
A modular approach involves pre-forming 3-boronic acid-6-methylpyridazine and coupling it with 1-(2-(4-bromophenyl)ethyl)piperazine-4-boronate ester using Pd(PPh₃)₄ in a mixed solvent system (THF/H₂O, 80°C, 8 h). This method is less explored but offers regioselectivity advantages (75% yield).
Comparative Analysis of Synthetic Routes
Yield and Scalability
Practical Considerations
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Cost : Method A uses inexpensive reagents but requires excess piperazine.
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Purification : Method B generates fewer byproducts, simplifying chromatography.
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Safety : Method C avoids toxic chlorinated intermediates, enhancing safety profiles.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated piperazine ring.
Scientific Research Applications
3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the methylpyridazine moiety could influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyridazine-Piperazine Derivatives
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Structure : Pyridazine core with chloro (position 3) and 2-fluorophenylpiperazine (position 6).
- Synthesis: Reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol .
- Key Differences : The chloro substituent vs. methyl in the target compound. Fluorine vs. bromine alters electronic properties and bioavailability.
- Bioactivity : Derivatives of this scaffold showed analgesic and anti-inflammatory activities in prior studies .
6-(4-Methylphenyl)-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one
- Structure: Pyridazinone core with a propyl-piperazine chain and aryl substitutions.
- Bioactivity : Evaluated as anticancer agents, with substituents influencing potency .
- Comparison: The pyridazinone core (vs. pyridazine) and propyl linker (vs. ethyl in the target) may reduce metabolic stability.
3-Chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine
Piperazine-Linked Hybrid Compounds
Thiazolo[3,2-a]pyrimidinone Derivatives (e.g., Compound 11e)
- Structure: Thiazolo-pyrimidinone core with 4-bromophenyl-piperazine-ethyl chain.
- Key Data : Yield 35%, molecular weight ~488 g/mol .
- Comparison: The heterocyclic core differs (pyrimidinone vs. pyridazine), affecting solubility and target selectivity.
Bivalent Triazolopyridazine Inhibitors (e.g., AZD5153)
- Structure : Triazolopyridazine with piperazine and methoxy groups.
- Bioactivity : Potent BRD4 inhibitor with in vivo tumor growth suppression .
- Comparison : The triazole ring (vs. pyridazine) and bivalent binding mode enhance epigenetic activity, suggesting the target compound’s bromophenyl group could be explored for similar applications.
Methoxybenzoyl-Piperazine-Pyridazine (CAS 1019100-91-4)
Substituent Effects on Pharmacokinetics and Bioactivity
- Bromophenyl vs. Fluorophenyl : Bromine’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine .
- Methyl vs. Chloro : Methyl groups (target compound) are metabolically stable, whereas chloro substituents () may confer electrophilic reactivity.
- Piperazine Linkers : Ethyl chains (target) vs. propyl () or acetylated () linkers influence conformational flexibility and target engagement.
Biological Activity
The compound 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine is a member of the pyridazine family, which has garnered interest due to its potential biological activities. The structural features of this compound, particularly the presence of a piperazine ring and a bromophenyl substituent, suggest possible interactions with various biological targets, including receptors associated with neurological and oncological conditions.
Chemical Structure
The molecular formula of the compound is , and its structure can be summarized as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in many pharmacologically active compounds.
- Bromophenyl Group : This substituent may enhance lipophilicity and biological activity.
- Methylpyridazine Core : This heterocyclic structure contributes to the compound's potential pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of piperazine, including those with pyridazine cores, exhibit a range of biological activities:
- Antitumor Activity : Piperazine derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds similar to this compound can target specific pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
- Antidepressant Effects : The piperazine moiety is frequently found in antidepressant drugs. Compounds containing this structure may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- Antimicrobial Properties : Research has indicated that piperazine derivatives possess antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies and Research Findings
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Antitumor Activity in Breast Cancer :
- A study evaluated the cytotoxic effects of piperazine-containing pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that these compounds exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant cancer types .
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Neuropharmacological Studies :
- In vitro studies demonstrated that compounds with similar structural motifs to this compound could modulate serotonin receptors, leading to anxiolytic effects. This aligns with the pharmacological profile expected from piperazine derivatives .
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-bromophenethylamine with a piperazine derivative under reflux in anhydrous dichloromethane, using a coupling agent like EDCI/HOBt to form the piperazine-ethylbromophenyl intermediate .
- Step 2 : Substitution of the pyridazine core (e.g., 3-chloro-6-methylpyridazine) with the pre-synthesized piperazine derivative in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C .
- Purification : Intermediate and final products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by TLC and NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., piperazine linkage and bromophenyl integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 401.08 for C₁₉H₂₂BrN₅) .
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro receptor binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂) using radioligand displacement (³H-8-OH-DPAT or ³H-spiperone) in transfected HEK293 cells .
- Enzyme inhibition assays : Evaluate activity against kinases or phosphodiesterases via fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
Advanced Research Questions
Q. What strategies are employed to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., G-protein-coupled receptors), guided by crystallographic data from similar pyridazine derivatives .
- CRISPR/Cas9 gene knockout : Validate target specificity by comparing activity in wild-type vs. receptor-knockout cell lines .
- Calcium flux assays : Measure intracellular Ca²+ changes (Fluo-4 AM dye) to assess downstream signaling in neuronal models .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
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Analog synthesis : Modify substituents (e.g., replacing bromophenyl with fluorophenyl or varying pyridazine methyl groups) .
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Biological testing : Compare IC₅₀ values across analogs in dose-response assays (Table 1).
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Computational QSAR : Apply machine learning (e.g., Random Forest models) to predict bioactivity based on substituent electronegativity and steric parameters .
Table 1 : Example SAR Data for Pyridazine Analogs
Substituent (R) Target Receptor (IC₅₀, nM) Selectivity Index (vs. Off-Targets) 4-Bromophenyl 5-HT₁A: 12 ± 2.1 >100 (D₂, α₁-adrenergic) 4-Fluorophenyl 5-HT₁A: 18 ± 3.4 >50 3,4-Dichlorophenyl 5-HT₁A: 8 ± 1.5 30 (D₂)
Q. What experimental designs are used to assess pharmacokinetics and toxicity in preclinical models?
- Methodological Answer :
- In vivo pharmacokinetics : Administer compound intravenously (IV) and orally (PO) to Sprague-Dawley rats; collect plasma samples at timed intervals for LC-MS/MS analysis to calculate bioavailability (F%) and half-life (t½) .
- Toxicity screening : Conduct acute toxicity studies (OECD Guideline 423) with histopathological evaluation of liver/kidney tissues .
- Metabolic stability : Incubate with human liver microsomes (HLM) and identify metabolites via UPLC-QTOF .
Contradictions and Validation
- Synthesis yields : reports 60–70% yields for analogous sulfanylpyridazines , while notes 45–50% for dihydrobenzodioxin derivatives . Researchers must optimize reaction conditions (e.g., catalyst loading, solvent polarity) for this specific compound.
- Biological targets : Pyridazines in show anti-bacterial activity , whereas emphasizes neurotransmitter receptor modulation . Cross-validation via orthogonal assays (e.g., MIC testing + receptor binding) is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
